![molecular formula C9H6N4 B081186 5-苯基-3H-[1,2,3]三唑-4-腈 CAS No. 14677-11-3](/img/structure/B81186.png)

5-苯基-3H-[1,2,3]三唑-4-腈

描述

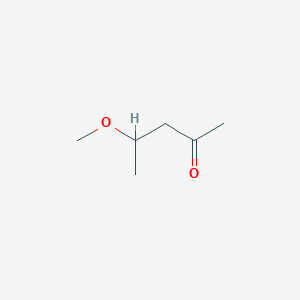

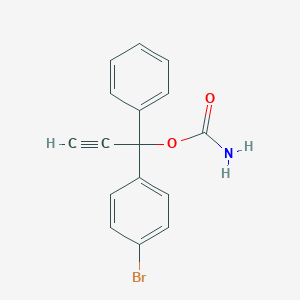

5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile is a nitrogenous heterocyclic compound . It has a molecular formula of C9H6N4 and a molecular weight of 170.17 .

Synthesis Analysis

Triazoles, including 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile, can be synthesized through various methods. One common method involves the reaction of dimedone, 3-amino-1,2,4-triazole, and various benzaldehydes with cyanoacetohydrazide under mild conditions . Another approach involves the cyclization of potassium salt with hydrazine hydrate .Molecular Structure Analysis

Triazoles have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . There are two tautomeric forms of triazoles: 1,2,3-triazole and 1,2,4-triazole . The structure of 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile has been determined both experimentally and by quantum-chemical calculations .Chemical Reactions Analysis

Triazoles, including 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile, are capable of accommodating a broad range of substituents (electrophiles and nucleophiles) around their core structures . This allows for the construction of diverse novel bioactive molecules .科学研究应用

Medicinal Chemistry: Antimicrobial and Anticancer Applications

5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile exhibits significant potential in medicinal chemistry due to its structural similarity to various biologically active triazoles. It has been explored for its antimicrobial properties, particularly against resistant strains of bacteria and fungi . Additionally, its derivatives have shown anticancer activity, with some compounds demonstrating cytotoxic effects against cancer cell lines . The ability to modify the triazole core structure allows for the development of new therapeutic agents with targeted biological activity.

Materials Science: Polymer Chemistry and Supramolecular Chemistry

In materials science, this compound serves as a building block for the synthesis of polymers and supramolecular structures . Its stability and strong dipole moment make it an attractive candidate for creating novel materials with specific electronic and mechanical properties. The triazole ring can engage in hydrogen bonding, which is beneficial for designing self-assembling materials.

Agriculture: Antioxidant Properties

The triazole derivatives, including 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile, have been studied for their antioxidant properties, which are crucial in agriculture for protecting crops against oxidative stress . These properties also contribute to the shelf life and quality of agricultural products.

Environmental Science: Antioxidant and Antimicrobial Effects

Environmental applications of this compound include its use as an antioxidant to mitigate oxidative damage in various environmental systems . Moreover, its antimicrobial properties can be harnessed for water treatment and pollution control, helping to reduce the environmental impact of microbial contamination.

Chemical Synthesis: Organocatalysis and Click Chemistry

5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile is utilized in chemical synthesis as an organocatalyst due to its ability to facilitate a wide range of chemical reactions . It is also a key component in click chemistry applications, enabling the rapid and efficient synthesis of diverse molecular structures.

Analytical Chemistry: Spectral Analysis and Molecular Characterization

In analytical chemistry, this compound and its derivatives are characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . These methods allow for the detailed analysis of molecular structures and are essential for confirming the identity and purity of synthesized compounds.

作用机制

Target of Action

5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile is a derivative of the 1,2,4-triazole class of compounds . These compounds are known to interact with various biological targets, including cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Mode of Action

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They exhibit these properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Related triazole compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related triazole compounds have shown significant anti-neuroinflammatory properties and promising neuroprotective activity . They reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

未来方向

Triazoles, including 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile, have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are important in various fields such as pharmaceutical chemistry, agrochemicals, and materials science . Future research may focus on synthesizing and studying their antimicrobial, antioxidant, and antiviral potential .

属性

IUPAC Name |

5-phenyl-2H-triazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-6-8-9(12-13-11-8)7-4-2-1-3-5-7/h1-5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXACXWLKMFKIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)

![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)

![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)

![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)